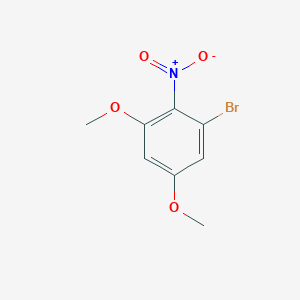

1-Bromo-3,5-dimethoxy-2-nitrobenzene

CAS No.: 1379358-18-5

Cat. No.: VC11725861

Molecular Formula: C8H8BrNO4

Molecular Weight: 262.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379358-18-5 |

|---|---|

| Molecular Formula | C8H8BrNO4 |

| Molecular Weight | 262.06 g/mol |

| IUPAC Name | 1-bromo-3,5-dimethoxy-2-nitrobenzene |

| Standard InChI | InChI=1S/C8H8BrNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3 |

| Standard InChI Key | KODPKAQPETYBEG-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC |

| Canonical SMILES | COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-bromo-3,5-dimethoxy-2-nitrobenzene is C₈H₈BrNO₂, with a molecular weight of 230.059 g/mol. Key structural attributes include:

-

Bromine atom at position 1, facilitating nucleophilic substitution.

-

Nitro group (-NO₂) at position 2, imparting strong electron-withdrawing effects.

-

Methoxy groups (-OCH₃) at positions 3 and 5, contributing steric bulk and moderate electron donation.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Exact Mass | 228.974 g/mol | |

| Topological Polar Surface Area (PSA) | 45.82 Ų | |

| LogP (Partition Coefficient) | 3.4973 | |

| Molecular Formula | C₈H₈BrNO₂ |

The nitro group’s meta-directing influence and the bromine’s leaving-group capability make this compound highly reactive in cross-coupling reactions .

Synthesis Protocols

Nitration of Brominated Precursors

The most documented route involves nitration of 1-bromo-3,5-dimethoxybenzene. Sigma-Aldrich’s industrial synthesis employs a two-step process :

-

Demethylation: 5-bromo-benzene-1,3-diol is treated with boron tribromide (BBr₃) to remove methyl groups.

-

Nitration: Introduction of the nitro group using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

Table 2: Reaction Conditions for Nitration

Alternative Bromination Routes

Electrophilic bromination of 3,5-dimethoxy-2-nitrobenzene using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) achieves regioselective substitution at position 1 . Catalytic Lewis acids like FeBr₃ enhance reaction efficiency.

Applications in Pharmaceutical Chemistry

Anti-Cancer Drug Synthesis

This compound is a precursor to bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV) dichloride, a titanium-based anti-cancer agent. The synthetic pathway involves :

-

Grignard Reaction: Coupling with cyclopentadienyl ligands.

-

Coordination: Titanium tetrachloride (TiCl₄) binding to form the final complex.

Mechanistic Insight: The electron-withdrawing nitro group stabilizes intermediates during ligand assembly, while methoxy substituents enhance solubility in polar aprotic solvents .

Organic Synthesis Intermediate

-

Suzuki-Miyaura Coupling: The bromine atom participates in palladium-catalyzed cross-couplings to form biaryl structures.

-

Nucleophilic Aromatic Substitution: Replacement of bromine with amines or thiols under basic conditions.

Physicochemical and Electronic Properties

Solubility and Stability

-

Solubility: Moderately soluble in DCM, chloroform, and DMF; poorly soluble in water (LogP = 3.4973) .

-

Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to the nitro group’s photoreactivity .

Spectroscopic Characterization

-

¹H NMR:

-

IR Spectroscopy:

Research Directions and Challenges

Catalytic Applications

Recent studies explore its use in photoactive metal-organic frameworks (MOFs), where the nitro group acts as an electron acceptor. Preliminary results show promise in photocatalysis for organic transformations .

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume